6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Overview
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a fluorinated derivative of tetrahydrocarbazole. This compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 2nd position of the tetrahydrocarbazole ring system. It has a molecular formula of C12H13FN2 and a molecular weight of 204.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydrocarbazole core.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and drug design .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-2-amine: Lacks the fluorine atom at the 6th position.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-2-amine: Contains a chlorine atom instead of fluorine.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications .
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1,4-5,8,15H,2-3,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQZSAVSKJWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740077 | |
Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907211-97-6 | |
Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.